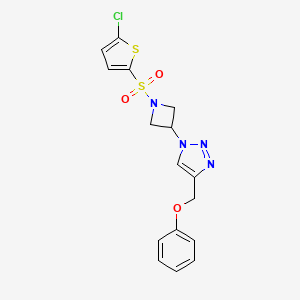

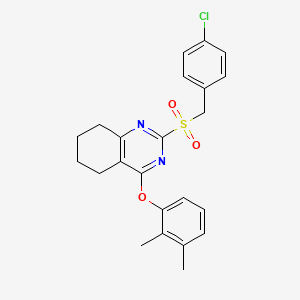

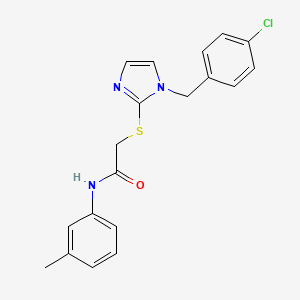

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as NNC 55-0396, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of dihydropyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Protein Engineering and Nitroarene Dioxygenase : Research on the protein engineering of the nitroarene dioxygenase from Ralstonia sp. showed the ability to modify enzymes for activity on nitroaromatic compounds, which could have implications for bioremediation and synthetic chemistry applications (Keenan et al., 2005).

Chemodosimeter for Metal Ions : A Schiff base system with naphthalene groups was developed for the selective detection of Zn2+ ions, demonstrating the compound's potential in analytical chemistry for metal ion sensing (Azadbakht & Keypour, 2012).

Photocleavable Protecting Group : The compound has been used as a photocleavable protecting group for carboxylic acids. This application is significant in synthesis and caging, where controlled release of active molecules is required (Singh & Khade, 2005).

Naphthalene Dioxygenase Studies : Studies on naphthalene dioxygenase from Pseudomonas sp. have shown its ability to oxidize toluene and ethylbenzene, indicating potential applications in bioremediation and understanding of metabolic pathways (Lee & Gibson, 1996).

Naphthalene Diimides Chemistry : The chemistry of naphthalene diimides, including this compound, has been explored for applications in material and supramolecular science. This includes conducting thin films, molecular sensors, and host-guest chemistry (Bhosale, Jani, & Langford, 2008).

Naphthalene-Based Coordination Polymers : The use of naphthalene-based diamides in forming coordination polymers shows potential for sensing nitro explosives and Fe(III) ions, highlighting its relevance in detection and environmental monitoring (Das & Biradha, 2018).

Naphthalene Diimide-Based Coordination Polymers : The study of these polymers has revealed interesting properties like photochromism and solventchromism, which could be important in the development of photoactive materials (Liu et al., 2020).

properties

IUPAC Name |

N-naphthalen-1-yl-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c27-22(24-21-12-4-8-17-7-1-2-10-19(17)21)20-11-5-13-25(23(20)28)15-16-6-3-9-18(14-16)26(29)30/h1-14H,15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLMBFAGWHBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/no-structure.png)

![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2820130.png)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2820132.png)

![5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820143.png)